molecular formula C₁₀H₁₄O₅ B1142452 threo-Guaiacylglycerol CAS No. 27391-16-8

threo-Guaiacylglycerol

Cat. No. B1142452
CAS RN: 27391-16-8
M. Wt: 214.22
InChI Key:
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Description

Synthesis Analysis

The synthesis of threo-Guaiacylglycerol involves multiple steps, starting from basic compounds like vanillin. A notable method includes a condensation reaction between specific esters and benzyl vanillin, using lithium diisopropyl amide as the base, yielding threo-Guaiacylglycerol in high yields. This method emphasizes the creation of erythro and threo isomers, showcasing the compound's versatility in synthesis (Nakatsubo, Sato, & Higuchi, 1975).

Molecular Structure Analysis

The molecular structure of threo-Guaiacylglycerol has been elucidated using various spectroscopic techniques, including UV, mass spectrometry, and NMR. These studies highlight the presence of distinct threo and erythro forms, with the structural determinations being made on the basis of spectral data, including two-dimensional shift correlation (Sakushima et al., 2003).

Chemical Reactions and Properties

threo-Guaiacylglycerol undergoes various chemical reactions, reflecting its role as an inter-unit of lignin. These reactions include cleavage and degradation pathways, which are vital for understanding lignin's biodegradation. The compound exhibits specific reactions under different conditions, such as in the presence of certain enzymes or catalysts, highlighting its reactive versatility (Umezawa & Higuchi, 1985).

Physical Properties Analysis

Studies have shown that threo-Guaiacylglycerol exhibits characteristic physical properties, particularly in its spectroscopic profiles. For example, its vibrational spectra have been characterized using terahertz time-domain spectroscopy, revealing distinct absorption peaks that are indicative of its structural composition (Su et al., 2015).

Chemical Properties Analysis

The chemical properties of threo-Guaiacylglycerol, such as its reactivity and interaction with other molecules, are central to its role in lignin chemistry. Its behavior in various chemical environments, such as in the presence of phenol or under acid catalysis, has been studied to understand the mechanisms of lignin liquefaction and degradation (Lin, Yao, & Shiraishi, 2001).

Scientific Research Applications

  • Structural Determination and Isolation : The threo and erythro forms of guaiacylglycerol derivatives, including threo-guaiacylglycerol, have been isolated from plants like Boreava orientalis. These compounds were structurally determined using UV, MS, 1H, and 13C-NMR spectral data (Sakushima et al., 2003), (Sakushima et al., 1997).

  • Biosynthesis and Stereochemistry : The stereochemistry and biosynthesis of guaiacylglycerol derivatives, including threo-guaiacylglycerol, in plants such as Eucommia ulmoides have been investigated. This research provides insights into the formation of these compounds through enzymatic processes (Lourith et al., 2005).

  • Vibrational Spectra Analysis : Studies have been conducted on the vibrational spectra of guaiacylglycerol derivatives, including threo-guaiacylglycerol, using techniques like terahertz time-domain spectroscopy. These analyses help in understanding the molecular structure and characteristics of these compounds (Su et al., 2015).

  • Enzymic Formation and Decomposition : The enzymic formation of arylglycerols, including threo-guaiacylglycerol, from p-hydroxycinnamyl alcohols has been studied. These findings contribute to our understanding of lignin decomposition and formation in nature (Higuchi et al., 1974).

  • Lignin Model Compound Study : Guaiacylglycerol derivatives, including threo-guaiacylglycerol, have been used as lignin model compounds in studies to understand the liquefaction mechanism of lignin. This research is significant for the development of bio-refinery technologies (Lin et al., 2001).

properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453870
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

threo-Guaiacylglycerol

CAS RN

84799-27-9
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
332
Citations
T Deyama, T IKAWA, S KITAGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
… Compounds 9 and 9a were identified as erythro- and threo-guaiacylglycerol-fl-coniferyl aldehyde ether8) and its triacetate8) by comparison with authentic samples. Fraction A was …
Number of citations: 154 www.jstage.jst.go.jp
F Cutillo, M DellaGreca, M Gionti… - … Journal of Plant …, 2006 - Wiley Online Library
… These data completely defined the structure of sesquilignan 19 as threo-guaiacylglycerol-α-O-methylβ-O-4-syringaresinol ether. In accordance with the proposed structure, analysis of …
J Kim, H Kim, S Kim, K Lee, I Ham… - Archives of Pharmacal …, 2008 - Springer
… We presumed that D-threo-guaiacylglycerol 8-O-β-D-(6'O-… In HMBC spectrum, we confirmed D-threo-guaiacylglycerol … threoguaiacylglycerol 8-O-β-D-(6’-O-galloyl)glucopyranoside …
Number of citations: 54 link.springer.com
K Ishimaru, GI Nonaka, I Nishioka - Phytochemistry, 1987 - Elsevier
Six phenolic glucoside gallates: D-threo-guaiacylglycerol 8-O-, L-threo-guaiacylglycerol 8-O-, 3-methoxy-4-hydroxyphenol 1-O-, gentisic acid 5-O-, 3,5- dimethoxy-4-hydroxyphenol 1-O- …
Number of citations: 119 www.sciencedirect.com
F Abe, T Yamauchi, ASC Want - Phytochemistry, 1989 - Elsevier
… The 13C NMR signals due to the olivil molecule were assignable with downfield shifts of Cl (+ 2.8 ppm) and C-4 ( + 3.6 ppm) (Table 2), and those from the threoguaiacylglycerol …
Number of citations: 27 www.sciencedirect.com
A Sakushima, M Coşkun, T Maoka - Phytochemistry, 1995 - Elsevier
… Abstract--A new guaiacylglycerol ether, threo-guaiacylglycerol-8'-vanillic acid ether, … Therefore, 1 was identified as threo-guaiacylglycerol 8'-vanillic acid ether, a new natural …
Number of citations: 139 www.sciencedirect.com
A Sakushima, K Ohno, T Maoka… - … Journal of Plant …, 2003 - Wiley Online Library
… The threo and erythro forms of guaiacylglycerol-7о-O-methyl 8о-vanillic acid ethers, threo and erythro guaiacylglycerol 8о-vanillin ethers, and threo guaiacylglycerol 8о-(4-…
A Stochmal, I Kowalska, B Janda, A Perrone… - Phytochemistry, 2009 - Elsevier
… A detailed analysis of 1 H and 13 C NMR spectra of compound 2 in comparison with those of compound 1 showed the absence of signals due to threo-guaiacylglycerol-feruloyl moiety. …
Number of citations: 25 www.sciencedirect.com
G Gellerstedt, K Lundquist, AFA Wallis, L Zhang - Phytochemistry, 1995 - Elsevier
… 8-O-4'-structures, erythro and threo-guaiacylglycerol-fl-coniferyl ether respectively. In addition, … pattern for ring A has been reassigned to threo-guaiacylglycerol-fl-coniferyl ether-4-fl-D-…
Number of citations: 17 www.sciencedirect.com
T DEYAMA, T Ikawa, S Kitagawa… - Chemical and …, 1986 - jstage.jst.go.jp
… Compounds 3a and 4a were identified as (i)-erythro~guaiacylglycerol tetraacetate and (J_r)—threo-guaiacylglycerol tetraacetate, respectively, by comparison (IR and 1H—NMR) with …
Number of citations: 90 www.jstage.jst.go.jp

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